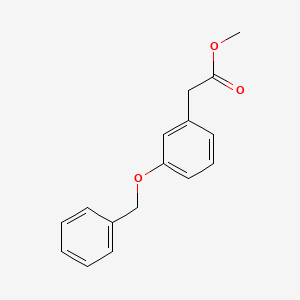

3-Benzyloxyphenylacetic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBWCJFWJDBDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978425 | |

| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-42-0, 25054-06-2, 62769-42-0 | |

| Record name | Methyl 3-(phenylmethoxy)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62969-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl [3-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 62769-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Benzyloxyphenylacetic Acid Methyl Ester

Foreword: The Strategic Importance of 3-Benzyloxyphenylacetic Acid Methyl Ester

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile intermediates is paramount. This compound is one such pivotal molecule. As a functionalized aromatic compound, it serves as a key building block in the synthesis of more complex molecules, including potential analgesic and anti-inflammatory agents.[1] Its structure, featuring a protected phenol and an ester moiety, allows for selective chemical transformations, making it a valuable tool for researchers and synthetic chemists. This guide provides a detailed, field-proven methodology for its synthesis and a robust protocol for its structural characterization, grounded in established chemical principles.

Part 1: Synthesis Strategy and Execution

The synthesis of this compound is most logically approached via a two-step sequence starting from the commercially available 3-hydroxyphenylacetic acid. This strategy is predicated on the differential reactivity of the phenolic hydroxyl and carboxylic acid groups.

1.1. Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic approach reveals a clear and efficient pathway. The target molecule contains two key functional groups that can be disconnected: the methyl ester and the benzyl ether.

-

Disconnection 1 (C-O Ester Bond): The methyl ester can be readily formed from the corresponding carboxylic acid via Fischer esterification.

-

Disconnection 2 (C-O Ether Bond): The benzyl ether is a standard protecting group for a phenol, typically installed via a Williamson ether synthesis.

This analysis logically points to 3-hydroxyphenylacetic acid as the ideal starting material, as it contains both the requisite phenol and carboxylic acid functionalities.

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthesis involves first protecting the phenolic hydroxyl group. This is a critical strategic decision. The phenolic proton is significantly more acidic than the carboxylic acid proton, allowing for its selective deprotonation and subsequent alkylation. Attempting esterification first would risk competing O-alkylation of the carboxylate under basic conditions.

1.2. Experimental Protocol: A Two-Step Synthesis

This protocol is designed for reliability and scalability in a standard laboratory setting.

Step 1: Synthesis of 3-Benzyloxyphenylacetic Acid (Williamson Ether Synthesis)

The first step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid using benzyl bromide.[2]

-

Principle: This reaction is a classic Williamson ether synthesis. A mild base, potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. Acetone is an excellent solvent as it is polar aprotic, effectively solvating the cation and allowing the nucleophile to be reactive, and its boiling point is convenient for reflux conditions.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol).

-

Add anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.) and dry acetone (100 mL).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add benzyl bromide (12.4 g, 72.3 mmol, 1.1 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-benzyloxyphenylacetic acid as a white solid.

Step 2: Synthesis of this compound (Fischer Esterification)

The second step converts the carboxylic acid intermediate into the final methyl ester product.

-

Principle: This is an acid-catalyzed esterification, known as the Fischer esterification.[3][4] The reaction is an equilibrium process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[4] The use of a large excess of methanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]

Protocol:

-

In a 250 mL round-bottom flask, dissolve the 3-benzyloxyphenylacetic acid (10.0 g, 41.3 mmol) obtained from Step 1 in methanol (150 mL).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Remove the ice bath and heat the solution to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a pure solid or oil.[2]

Caption: Experimental workflow for the two-step synthesis.

Part 2: Structural Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a comprehensive and self-validating dataset.

2.1. Characterization Workflow

The purified product is subjected to a series of analytical techniques to confirm its molecular structure.

Caption: Workflow for the analytical characterization.

2.2. Expected Spectroscopic Data

The following table summarizes the key data points expected from the characterization of this compound (C₁₆H₁₆O₃, Molecular Weight: 256.30 g/mol ).[5][6]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~ 7.4-7.2 ppm (m, 5H)δ ~ 7.2-6.8 ppm (m, 4H)δ ~ 5.0 ppm (s, 2H)δ ~ 3.7 ppm (s, 3H)δ ~ 3.6 ppm (s, 2H) | Protons of the benzyl ringProtons of the disubstituted phenyl ringBenzylic methylene protons (-O-CH₂ -Ph)Methyl ester protons (-CO-OCH₃ )Methylene protons (-CH₂ -CO-OMe) |

| ¹³C NMR | δ ~ 172 ppmδ ~ 159 ppmδ ~ 137 ppmδ ~ 130-115 ppm (multiple signals)δ ~ 70 ppmδ ~ 52 ppmδ ~ 41 ppm | Ester carbonyl carbon (C =O)Aromatic carbon attached to ether oxygen (C -OBn)Quaternary carbon of benzyl group (C -CH₂-O)Remaining aromatic carbonsBenzylic methylene carbon (-O-C H₂-Ph)Methyl ester carbon (-O-C H₃)Methylene carbon (-C H₂-CO-OMe) |

| FT-IR (cm⁻¹) | ~ 3030~ 2950~ 1735~ 1600, 1500~ 1250, 1150 | Aromatic C-H stretchAliphatic C-H stretchStrong C=O stretch (ester)[7]Aromatic C=C stretches[7]C-O stretches (ether and ester) |

| Mass Spec (EI) | m/z = 256 (M⁺)m/z = 91 (base peak) | Molecular ion peak corresponding to C₁₆H₁₆O₃Tropylium cation ([C₇H₇]⁺) from cleavage of the benzyl group |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet) and m (multiplet).

2.3. Rationale of Spectroscopic Assignments

-

¹H NMR: The spectrum is expected to be clean and highly informative. The five protons of the monosubstituted benzyl ring will appear as a multiplet in the aromatic region. The four protons of the 1,3-disubstituted ring will also appear in this region but may show more distinct splitting patterns. The three singlet peaks are diagnostic: the benzylic methylene protons (~5.0 ppm), the ester methyl protons (~3.7 ppm), and the methylene protons adjacent to the carbonyl group (~3.6 ppm). Their integration values (5H, 4H, 2H, 3H, 2H) are critical for confirming the structure.

-

¹³C NMR: The number of distinct signals will confirm the overall carbon framework. The downfield signal around 172 ppm is characteristic of an ester carbonyl carbon. The signals for the aromatic carbons and the three distinct aliphatic carbons (benzylic, methyl, and methylene) provide a complete carbon map of the molecule.

-

FT-IR: The most crucial peak is the strong, sharp absorbance around 1735 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of the ester. The absence of a broad O-H stretch (which would be present in the carboxylic acid intermediate around 2500-3300 cm⁻¹) confirms the completion of the esterification reaction.[7]

-

Mass Spectrometry: The observation of the molecular ion peak at m/z 256 confirms the molecular formula.[5] The prominent base peak at m/z 91 is a classic fragmentation pattern for compounds containing a benzyl ether, corresponding to the highly stable tropylium cation, which further corroborates the structure.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound from 3-hydroxyphenylacetic acid. The described protocols for benzylation and subsequent Fischer esterification are based on well-established, reliable chemical transformations. The comprehensive characterization plan, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity and purity of the final product. This molecule, readily prepared by the methods herein, is a valuable intermediate for further synthetic elaboration in pharmaceutical and chemical research.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 62969-42-0 | Benchchem [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound [oakwoodchemical.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"3-Benzyloxyphenylacetic acid methyl ester" chemical properties and structure

An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, structure, synthesis, and applications.

Introduction: Strategic Importance in Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of three key functional groups: a protected phenolic hydroxyl group (as a benzyl ether), a methyl ester, and a phenylacetic acid backbone. This combination allows for selective transformations and the introduction of diverse functionalities, making it a versatile intermediate for structure-activity relationship studies in drug design.[2]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 62969-42-0 | [3] |

| Molecular Formula | C₁₆H₁₆O₃ | [3][4] |

| Molecular Weight | 256.30 g/mol | [2][3] |

| IUPAC Name | methyl 2-(3-(benzyloxy)phenyl)acetate | [4] |

| InChI | InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | [4] |

| InChIKey | PGBWCJFWJDBDOY-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | [5] |

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | [4] |

| Melting Point | 34-37 °C | [3] |

| Purity | ≥98% | [4] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of both the phenylacetic acid and benzyl groups, a singlet for the methylene protons of the benzyl group, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C=C stretches (around 1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 256.30. PubChemLite provides predicted collision cross-section values for various adducts.[5]

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a two-step process: Williamson ether synthesis followed by Fischer esterification.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Step 1: Williamson Ether Synthesis

This reaction forms the benzyl ether by reacting the phenolic hydroxyl group of 3-hydroxyphenylacetic acid with an alkyl halide (benzyl bromide or chloride) in the presence of a base.[1][6][7]

Mechanism: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6][7] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl halide.[7][8]

Protocol:

-

Dissolve 3-hydroxyphenylacetic acid in a suitable solvent (e.g., DMF, acetone).[8]

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenol.[8][9]

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield 3-benzyloxyphenylacetic acid.

Step 2: Fischer Esterification

The carboxylic acid group of 3-benzyloxyphenylacetic acid is then converted to a methyl ester using methanol in the presence of an acid catalyst.[10][11]

Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[12][13] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon.[13] After a series of proton transfers, a water molecule is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[12][14]

Protocol:

-

Dissolve 3-benzyloxyphenylacetic acid in an excess of methanol, which serves as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[11]

-

Heat the reaction mixture to reflux for several hours.[10] The reaction is driven to completion by using an excess of methanol or by removing the water formed.[12][13]

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst.[9]

-

The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the final product, this compound.[15]

Chemical Reactivity and Applications

The strategic placement of the functional groups in this compound allows for a variety of subsequent chemical transformations.

-

Oxidation: The benzyloxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.[1]

-

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]

-

Substitution: The benzyl protecting group can be removed via hydrogenolysis to reveal the free phenol, which can then undergo further reactions. The benzyloxy group can also undergo nucleophilic substitution reactions.[1]

These reactive handles make the compound a crucial intermediate in the synthesis of pharmaceuticals, particularly those with analgesic or anti-inflammatory properties.[2]

Safety and Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetically versatile molecule with significant applications in the development of new chemical entities. Its well-defined synthesis and predictable reactivity make it an important tool for medicinal chemists and process development scientists. This guide provides a foundational understanding of its properties and synthesis, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | 62969-42-0 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. US3968124A - Process for preparing phenyl-acetic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester (CAS 62969-42-0): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Benzyloxyphenylacetic acid methyl ester, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, and its significant role as a building block for pharmacologically active molecules, particularly as a potential inhibitor of acetyl-CoA carboxylase.

Introduction: The Strategic Importance of this compound

This compound, with the CAS number 62969-42-0, is an aromatic ester that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive ester functional group, makes it a versatile scaffold for the synthesis of complex molecular architectures. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of the target compound.

Recent patent literature has highlighted the potential of derivatives of this compound as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. Inhibition of ACC is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia.[1] This has elevated the importance of this compound from a simple building block to a key intermediate in the development of novel therapeutics for prevalent and challenging diseases.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62969-42-0 | |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.2964 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 34°C | [MySkinRecipes] |

| Purity | 98% (typical) | [3] |

| InChI | InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | [2] |

| InChIKey | PGBWCJFWJDBDOY-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 | [2] |

Spectral Data for Structural Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl protecting group. The benzylic protons of the protecting group would appear as a characteristic singlet around 5.0 ppm. The methylene protons of the acetate group would also present as a singlet, typically in the range of 3.6-3.8 ppm. The methyl ester protons would be observed as a singlet around 3.7 ppm. The aromatic protons would appear as a complex multiplet in the region of 6.8-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide further confirmation of the carbon framework. The carbonyl carbon of the ester is expected to resonate around 172 ppm. The benzylic carbon of the protecting group would appear around 70 ppm. The methoxy carbon of the ester would be found at approximately 52 ppm. The remaining aromatic and aliphatic carbons would have characteristic shifts that can be assigned based on established correlation tables and comparison with similar structures.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1730-1750 cm⁻¹. The C-O stretching of the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 256. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and the benzyl group (-CH₂Ph).

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry. This involves the alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the starting materials are methyl 3-hydroxyphenylacetate and benzyl bromide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for O-benzylation of phenols.[3]

Materials:

-

Methyl 3-hydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxyphenylacetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Reagent Addition: Add benzyl bromide (1.2 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material and the appearance of the product spot on TLC indicate reaction progression. The final product's identity and purity should be confirmed by the spectroscopic methods outlined in section 2.1. The yield of the purified product should be calculated.

Applications in Drug Development: Targeting Acetyl-CoA Carboxylase

The primary application of this compound in drug development is as a key intermediate for the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two isoforms of ACC in mammals, ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation.[5]

Caption: Role of ACC in metabolism and its inhibition.

Mechanism of Action and Therapeutic Rationale

Small molecule inhibitors of ACC, which can be synthesized from intermediates like this compound, typically act by competing with the substrates (acetyl-CoA or biotin) at the active site of the enzyme.[6][7] By inhibiting ACC, these compounds can:

-

Decrease Fatty Acid Synthesis: Inhibition of ACC1 reduces the production of malonyl-CoA, the building block for new fatty acids. This is beneficial in conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and certain types of cancer.[5]

-

Increase Fatty Acid Oxidation: Inhibition of ACC2 leads to a decrease in malonyl-CoA levels in the mitochondria, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This results in increased transport of fatty acids into the mitochondria for β-oxidation (burning of fat for energy). This mechanism is particularly relevant for the treatment of obesity and type 2 diabetes.[7]

The benzyloxy group in this compound can be deprotected in the later stages of a synthesis to reveal a free phenol, which may be a key pharmacophore for binding to the ACC enzyme. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Chemical Reactivity and Synthetic Utility

Beyond its role as a precursor to ACC inhibitors, this compound is a versatile intermediate that can undergo a range of chemical transformations.

Deprotection of the Benzyl Group

The benzyl ether is a stable protecting group but can be readily cleaved under specific conditions to unmask the phenolic hydroxyl group. The most common method for debenzylation is catalytic hydrogenolysis.

Protocol for Catalytic Hydrogenolysis:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain the deprotected product, methyl 3-hydroxyphenylacetate.

Transformations of the Ester Group

The methyl ester functionality can be readily transformed into other functional groups, providing further synthetic versatility.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. Basic hydrolysis (saponification) with a base like sodium hydroxide followed by an acidic workup is a common method.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-benzyloxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery and development. Its versatile chemical nature, coupled with the crucial role of its derivatives as potential inhibitors of acetyl-CoA carboxylase, makes it a compound of significant interest to medicinal chemists and researchers. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the scientific principles that underpin its utility. As research into metabolic diseases continues to advance, the demand for and importance of such well-designed synthetic building blocks are set to grow.

References

- 1. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. regi.com [regi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Benzyloxyphenylacetic Acid Methyl Ester

Introduction

3-Benzyloxyphenylacetic acid methyl ester (CAS No: 62969-42-0) is an organic compound of significant interest in synthetic chemistry, often serving as a key intermediate in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a methyl ester, a phenylacetic acid core, and a benzyl ether protecting group, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in established spectroscopic principles and experimental protocols.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. Key structural features include:

-

Aromatic Systems: Two distinct phenyl rings—one from the benzyl group and one from the phenylacetic acid moiety.

-

Ester Group: A methyl ester (-COOCH₃) functionality.

-

Ether Linkage: A benzylic ether (-O-CH₂-Ph).

-

Methylene Bridge: A methylene group (-CH₂-) connecting the substituted phenyl ring to the ester carbonyl.

Each of these features gives rise to characteristic signals in different spectroscopic techniques, which, when analyzed together, provide an unambiguous confirmation of the compound's identity.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer.[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

Data Interpretation and Signal Assignment

The ¹H NMR spectrum is characterized by several distinct signals corresponding to the different proton environments in the molecule.

-

Benzyl Phenyl Protons (H-13' to H-17'): These five protons appear as a multiplet in the aromatic region, typically around δ 7.30-7.45 ppm . Their overlapping signals are due to similar electronic environments.

-

Phenylacetate Aromatic Protons (H-2, H-4, H-5, H-6): These four protons also reside in the aromatic region but are influenced by the electron-donating ether and electron-withdrawing acetyl groups. They typically appear as a complex multiplet between δ 6.85-7.30 ppm .

-

Benzylic Methylene Protons (H-11): The two protons of the -O-CH₂-Ph group are chemically equivalent and appear as a sharp singlet. The adjacent oxygen atom deshields them, placing the signal around δ 5.05 ppm .[3]

-

Ester Methyl Protons (H-10): The three protons of the -COOCH₃ group are equivalent and appear as a distinct singlet. The electronegative oxygen and carbonyl group place this signal at approximately δ 3.70 ppm .[4]

-

Acetate Methylene Protons (H-7): The two protons of the -CH₂-COO- group are equivalent and appear as a singlet around δ 3.62 ppm , deshielded by the adjacent aromatic ring and carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-13' to H-17' | 7.30 - 7.45 | Multiplet (m) | 5H |

| H-2, H-4, H-5, H-6 | 6.85 - 7.30 | Multiplet (m) | 4H |

| H-11 (-O-CH₂) | 5.05 | Singlet (s) | 2H |

| H-10 (-OCH₃) | 3.70 | Singlet (s) | 3H |

| H-7 (-CH₂-CO) | 3.62 | Singlet (s) | 2H |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary).[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Spectra are typically acquired on a 400 MHz (or higher) spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Interpretation and Signal Assignment

The ¹³C NMR spectrum will show 13 distinct signals, as symmetry does not render any carbons equivalent.

-

Carbonyl Carbon (C-8): The ester carbonyl carbon is the most deshielded, appearing far downfield around δ 171.5 ppm .

-

Aromatic Carbons (C-1 to C-6, C-12 to C-17'): These 12 carbons appear in the typical aromatic range of δ 115-160 ppm . The carbon attached to the ether oxygen (C-3) will be significantly deshielded (~159 ppm), as will the quaternary carbon of the benzyl group (C-12, ~137 ppm).

-

Benzylic Methylene Carbon (C-11): The carbon of the -O-CH₂-Ph group is found around δ 70.0 ppm .

-

Ester Methyl Carbon (C-10): The methyl carbon of the ester appears around δ 52.2 ppm .

-

Acetate Methylene Carbon (C-7): The methylene carbon adjacent to the carbonyl is typically found around δ 41.2 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-8 (C=O) | 171.5 | C |

| C-3 (-O-Ar) | 159.0 | C |

| C-12 (Ar-C) | 137.0 | C |

| C-1 (Ar-C) | 135.5 | C |

| C-14', C-16' | 128.6 | CH |

| C-15' | 128.1 | CH |

| C-13', C-17' | 127.6 | CH |

| C-5 | 129.6 | CH |

| C-2, C-4, C-6 | 115 - 122 | CH |

| C-11 (-O-CH₂) | 70.0 | CH₂ |

| C-10 (-OCH₃) | 52.2 | CH₃ |

| C-7 (-CH₂-CO) | 41.2 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.[7][8]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of air (or the KBr pellet) is taken first and automatically subtracted from the sample spectrum.[9] The typical range is 4000-400 cm⁻¹.

Data Interpretation and Functional Group Analysis

The IR spectrum provides a "fingerprint" of the molecule, with key absorptions confirming its structure.

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1750-1735 cm⁻¹ , which is highly characteristic of a saturated ester carbonyl group.[10][11]

-

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions from the methylene and methyl groups appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-O Stretches (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages are expected in the fingerprint region, typically between 1300-1050 cm⁻¹ .[11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3030 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1740 | C=O Stretch | Ester |

| 1600, 1585, 1495 | C=C Stretch | Aromatic |

| 1250 - 1050 | C-O Stretch | Ester, Ether |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[12][13]

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[14]

-

Fragmentation: Excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions.[15]

-

Analysis: The ions are accelerated and separated by a mass analyzer based on their m/z ratio, and a mass spectrum is generated.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides the molecular weight and structural clues from fragmentation patterns. The nominal molecular weight of C₁₆H₁₆O₃ is 256 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z 256 corresponding to the intact radical cation [C₁₆H₁₆O₃]⁺• is expected.[16] Its presence confirms the molecular weight.

-

Base Peak (m/z 91): The most common fragmentation pathway for benzyl ethers and related compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation, [C₇H₇]⁺. This fragment at m/z 91 is often the most intense peak (the base peak) in the spectrum.

-

Other Key Fragments:

-

m/z 165: Loss of the benzyl group ([M - 91]⁺) results in a fragment corresponding to the [HO-C₆H₄-CH₂COOCH₃]⁺ ion.

-

m/z 197: Loss of the methoxycarbonyl group (•COOCH₃) from the molecular ion, [M - 59]⁺.

-

m/z 77: The phenyl cation, [C₆H₅]⁺, arising from the benzyl group.[17]

-

| m/z | Proposed Fragment Identity | Notes |

| 256 | [C₁₆H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 197 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 165 | [M - •C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation, often the base peak |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Conclusion: An Integrated Analysis

The structural elucidation of this compound is definitively achieved through the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, including the connectivity of the two aromatic rings and the ester moiety. IR spectroscopy validates the presence of key functional groups, most notably the strong ester carbonyl absorption. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion, which strongly supports the presence of the benzyl ether group. Together, these datasets provide a comprehensive and self-validating spectroscopic profile, confirming the identity and purity of the compound with high confidence.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. measurlabs.com [measurlabs.com]

- 7. store.astm.org [store.astm.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 15. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 3-Benzyloxyphenylacetic Acid Methyl Ester in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Benzyloxyphenylacetic acid methyl ester has emerged as a versatile and strategically valuable intermediate. Its utility stems from the orthogonal reactivity of its constituent functional groups: a readily cleavable benzyl ether, a modifiable methyl ester, and an activated methylene group, all appended to a phenyl scaffold that is amenable to further functionalization. This guide provides an in-depth technical overview of the synthesis, key chemical transformations, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes and Strategic Value

This compound, with the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol , serves as a cornerstone intermediate in multi-step synthetic campaigns.[1] Its strategic value is rooted in the differential reactivity of its functional moieties, which allows for a stepwise and controlled elaboration of the molecular framework. The benzyl ether provides robust protection for the phenolic hydroxyl group, stable to a wide range of reaction conditions, yet readily removable under specific reductive conditions. The methyl ester offers a convenient handle for conversion into other functional groups such as carboxylic acids, amides, or alcohols. The phenyl ring itself can be further substituted to introduce additional diversity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62969-42-0 | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [2] |

| Melting Point | 34-37 °C | [2] |

| Appearance | Solid | [3] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing with the commercially available 3-hydroxyphenylacetic acid. This strategy involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid.

Step 1: Benzylation of 3-Hydroxyphenylacetic Acid via Williamson Ether Synthesis

The initial step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is the method of choice for this transformation, proceeding via an SN2 mechanism.[4] The acidic phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from benzyl halide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 3-Benzyloxyphenylacetic acid.

Experimental Protocol (General): A detailed, citable protocol for the direct synthesis of the methyl ester in one pot is not readily available in peer-reviewed literature, reflecting its common use as a readily prepared intermediate. However, the synthesis of the parent acid is a standard procedure. To a solution of 3-hydroxyphenylacetic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate or sodium hydroxide is added to generate the phenoxide. Benzyl bromide is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, an acidic workup yields 3-benzyloxyphenylacetic acid.

Step 2: Esterification of 3-Benzyloxyphenylacetic Acid

The subsequent esterification of the carboxylic acid is typically achieved through the Fischer-Speier esterification method.[5] This acid-catalyzed reaction between the carboxylic acid and methanol is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is often used, or the water formed as a byproduct is removed.

Reaction Scheme:

Caption: Fischer Esterification to yield the target methyl ester.

Experimental Protocol (General): 3-Benzyloxyphenylacetic acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated at reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction to isolate the desired methyl ester.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound lies in its susceptibility to a range of selective transformations at its functional groups.

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion.[6]

Mechanism of Base-Promoted Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup is required to furnish the neutral carboxylic acid.

Caption: Mechanism of base-promoted ester hydrolysis.

Reduction of the Methyl Ester

The ester functionality can be reduced to a primary alcohol, 2-(3-(benzyloxy)phenyl)ethan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] Milder reducing agents such as sodium borohydride are generally not reactive enough to reduce esters.

Mechanism of Reduction with LiAlH₄: The reduction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.

Caption: Reduction of the methyl ester to a primary alcohol.

Deprotection of the Benzyl Ether

The benzyl ether can be cleaved to reveal the free phenol. The most common method for this deprotection is catalytic hydrogenation.[8] This method involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This transformation is clean and efficient, typically affording the deprotected product in high yield.

Reaction Scheme:

Caption: Deprotection of the benzyl ether via catalytic hydrogenation.

Application in Drug Discovery: Synthesis of GPR34 Antagonists

A pertinent example of the utility of 3-benzyloxyphenylacetic acid and its derivatives is in the development of GPR34 antagonists. GPR34 is a G protein-coupled receptor implicated in various diseases, and its antagonists are of significant therapeutic interest.[9] In a reported synthesis of a new class of GPR34 antagonists, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as potent inhibitors.[9][10] While this example uses a 4-benzyloxy substituted analogue, the synthetic principles and the strategic importance of the benzyloxy-phenylacetic acid scaffold are directly transferable. The benzyloxy group serves to protect a phenolic moiety that may be crucial for biological activity or for further synthetic manipulations, while the phenylacetic acid core provides a key structural framework for building the antagonist.

Table 2: Representative Transformations and Conditions

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Benzyloxyphenylacetic acid |

| Ester Reduction | 1. LiAlH₄, THF2. H₂O | 2-(3-(benzyloxy)phenyl)ethan-1-ol |

| Benzyl Ether Deprotection | H₂, Pd/C, Methanol | 3-Hydroxyphenylacetic acid methyl ester |

Spectroscopic Characterization

While a publicly available, experimentally verified full spectrum for this compound is not readily found, the expected characteristic signals in ¹H and ¹³C NMR can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.7 ppm, a singlet for the benzylic protons around 5.0 ppm, and a series of multiplets in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings. A singlet for the methylene protons adjacent to the carbonyl group would appear around 3.6 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would resonate around 172 ppm. The benzylic carbon would appear around 70 ppm, and the methyl ester carbon around 52 ppm. The aromatic carbons would give a series of signals in the 114-159 ppm region.

-

FTIR: The infrared spectrum would be characterized by a strong carbonyl stretch for the ester at approximately 1735 cm⁻¹, and C-O stretching bands for the ether and ester groups.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its utility is underscored by the presence of three distinct functional groups that can be selectively manipulated, providing chemists with a powerful tool for the construction of complex molecules. The synthetic routes to this intermediate are straightforward and scalable, and its key chemical transformations are well-understood and reliable. As demonstrated by its application in the synthesis of GPR34 antagonists, this building block continues to play a significant role in the advancement of medicinal chemistry and drug discovery. The insights and protocols outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their own research endeavors.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google Patents [patents.google.com]

- 5. methyl 2-(benzyloxy)acetate(31600-43-8) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. This compound | 62969-42-0 | Benchchem [benchchem.com]

- 9. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester as a Pro-Drug Candidate

This document provides a comprehensive technical overview of 3-Benzyloxyphenylacetic acid methyl ester, exploring its potential as a pro-drug for a range of therapeutic applications. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge on related chemical entities and proposes a structured preclinical research plan to validate its therapeutic candidacy. We will delve into the underlying chemistry, propose a central metabolic activation hypothesis, and outline detailed experimental protocols to investigate its efficacy in cardiovascular, inflammatory, and oxidative stress-related disorders.

Part 1: Compound Profile and Synthetic Strategy

This compound (CAS: 62969-42-0) is an aromatic carboxylic acid derivative.[1] Structurally, it is the methyl ester of 3-benzyloxyphenylacetic acid, where the phenolic hydroxyl group at the 3-position is protected by a benzyl ether. This dual protection of both the carboxylic acid and the phenol makes it a stable and versatile intermediate in organic synthesis, particularly for crafting more complex pharmaceutical agents.[2][3]

While its primary role has been as a synthetic building block[3], its structure suggests significant untapped potential as a pro-drug. A pro-drug is an inactive compound that is metabolized in the body to produce an active therapeutic agent. The benzyl and methyl ester moieties are ideal candidates for enzymatic cleavage in vivo, releasing the potentially bioactive molecule, 3-hydroxyphenylacetic acid.

| Property | Value |

| CAS Number | 62969-42-0[4] |

| Molecular Formula | C₁₆H₁₆O₃[4] |

| Molecular Weight | 256.30 g/mol [4] |

| Melting Point | 34°C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM; sparingly soluble in water[2] |

Standard Laboratory Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxyphenylacetic acid.

Step 1: Esterification of 3-Hydroxyphenylacetic Acid

-

Dissolve 3-hydroxyphenylacetic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates completion.

-

Neutralize the reaction mixture and remove methanol under reduced pressure.

-

Extract the methyl 3-hydroxyphenylacetate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

Step 2: Benzylation of Methyl 3-Hydroxyphenylacetate

-

Dissolve the methyl 3-hydroxyphenylacetate from Step 1 (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

-

Add a base, typically potassium carbonate (1.5 equivalents), to the solution.

-

Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the base, and partition the filtrate between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Part 2: The Pro-Drug Hypothesis: Metabolic Activation and Therapeutic Targets

Our central hypothesis is that this compound functions as a pro-drug, undergoing in vivo metabolic conversion to release 3-hydroxyphenylacetic acid (3-HPAA), the active pharmacological agent. This metabolic activation is predicted to occur via two primary enzymatic processes: O-debenzylation by cytochrome P450 enzymes in the liver, and hydrolysis of the methyl ester by various esterases present in plasma and tissues.

Caption: Proposed metabolic activation pathway of the pro-drug.

The active metabolite, 3-HPAA, is a known human metabolite of dietary flavonoids and has demonstrated several biological activities.[5][6] This positions our pro-drug to potentially intervene in multiple disease pathways. Phenylacetic acid derivatives, as a class, are foundational to numerous established drugs, including NSAIDs like diclofenac and felbinac.[7][8][9]

Based on the known pharmacology of 3-HPAA and related phenylacetic acids, we propose three primary therapeutic areas for investigation:

-

Cardiovascular Disease: 3-HPAA has been shown to induce dose-dependent decreases in arterial blood pressure in hypertensive rats.[10][11] The mechanism is believed to involve endothelium-dependent vasorelaxation, likely through the stimulation of endothelial nitric oxide synthase (eNOS).[10][11]

-

Inflammatory Disorders and Pain: The phenylacetic acid scaffold is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Many compounds in this class exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling.

-

Oxidative Stress-Related Conditions: As a phenolic acid, 3-HPAA is a known antioxidant.[5][6] This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key pathological factor in neurodegenerative diseases, aging, and chronic inflammation.

Part 3: Preclinical Research and Development Plan

To validate the therapeutic potential of this compound, a structured, multi-tiered preclinical investigation is proposed.

A. Investigation of Cardiovascular Effects (Antihypertensive)

Objective: To determine if the compound can lower blood pressure via endothelium-dependent vasorelaxation after metabolic activation.

References

- 1. This compound|CAS 62969-42-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. This compound | 62969-42-0 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [oakwoodchemical.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Benzyloxyphenylacetic Acid Methyl Ester: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxyphenylacetic acid methyl ester, a versatile chemical intermediate. The document delves into the historical context of its development within the broader field of phenylacetic acid derivatives, details its synthesis through established organic chemistry methodologies, and explores its contemporary applications, particularly in the realm of pharmaceutical research. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound, with the CAS Number 62969-42-0, is an aromatic ester that has garnered attention as a key building block in the synthesis of more complex molecules.[1] Its structure, featuring a phenylacetic acid core with a benzyloxy substituent at the meta position, provides a scaffold that is amenable to a variety of chemical transformations. This makes it a valuable precursor for compounds with potential therapeutic properties, including anti-inflammatory and analgesic agents. The benzyl protecting group offers stability during synthetic manipulations and can be readily removed to reveal a reactive phenol functionality, further enhancing its utility in multi-step syntheses.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of research into phenylacetic acid derivatives throughout the 20th century. Phenylacetic acid itself has been a compound of interest for over a century, with early synthetic methods, such as the hydrolysis of benzyl cyanide, being well-established.

The use of the benzyl group as a protecting group for phenols became a common strategy in organic synthesis during the mid-20th century. It is highly probable that this compound was first synthesized as an intermediate in academic or industrial research focused on the preparation of substituted phenylacetic acids for various applications, including pharmaceuticals and fragrances.

A notable example from the period is the synthesis of the isomeric 2-Benzyloxyphenylacetic acid, which was reported in the Journal of the Chemical Society C in 1969.[2] This indicates that the synthesis of benzyloxy-substituted phenylacetic acids was an area of active investigation. The methodologies employed in such syntheses, typically involving the Williamson ether synthesis to introduce the benzyl group, would have been directly applicable to the preparation of the 3-benzyloxy isomer.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 62969-42-0 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [3] |

| Molecular Weight | 256.30 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Predicted XlogP | 3.2 | [5] |

Spectroscopic Data:

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20-6.80 (m, 4H, Ar-H of phenylacetic acid), 5.05 (s, 2H, -OCH₂-), 3.70 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-COO) |

| ¹³C NMR | δ (ppm): 172 (C=O), 159 (C-OBn), 137 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 121 (Ar-CH), 115 (Ar-CH), 114 (Ar-CH), 70 (-OCH₂-), 52 (-OCH₃), 41 (-CH₂-COO) |

| IR (KBr) | ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester), ~1600, 1585, 1495 (Ar C=C), ~1250, 1150 (C-O) |

| Mass Spec (EI) | m/z (%): 256 (M+), 165, 91 (100) |

Note: The predicted NMR and IR data are based on the analysis of similar compounds and standard chemical shift/frequency tables. The mass spectrometry data is based on typical fragmentation patterns for this class of compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxyphenylacetic acid. The choice of whether to perform the esterification or the benzylation first can depend on the specific reaction conditions and the desired purity of the final product. A common and effective approach involves the benzylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative example adapted from established procedures for the synthesis of analogous compounds.[4]

Step 1: Synthesis of 3-Benzyloxyphenylacetic Acid

-

To a stirred solution of 3-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-benzyloxyphenylacetic acid by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-benzyloxyphenylacetic acid (1 equivalent) in an excess of methanol, which serves as both the solvent and the reagent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Applications in Drug Development and Research

The utility of this compound in drug development stems from its role as a versatile intermediate. The phenylacetic acid scaffold is a common motif in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the benzyloxy group at the 3-position allows for the introduction of various functionalities, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Recent research has highlighted the potential of benzyloxyphenylacetic acid derivatives as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the diabetic complications arising from high blood sugar levels. Inhibition of this enzyme is a promising therapeutic strategy for the management of these conditions.

Furthermore, the core structure of this compound can be found in more complex molecules that are being investigated for a range of biological activities.

Signaling Pathway and Mechanism of Action

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives often target specific enzymes or receptors. For example, in the context of inflammation, derivatives of phenylacetic acid can inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Inhibition of the COX pathway by phenylacetic acid derivatives.

Conclusion